molecular formula C37H26O B14338092 {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone CAS No. 103868-37-7

{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone

Cat. No.: B14338092
CAS No.: 103868-37-7
M. Wt: 486.6 g/mol
InChI Key: QNBLEJNNFVGELF-UHFFFAOYSA-N
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Description

{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce phenyl and anthracenyl groups into the molecule. The reaction conditions often include the use of palladium catalysts, base, and solvents such as toluene or dimethylformamide (DMF) . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it effective in applications such as OLEDs and sensors .

Comparison with Similar Compounds

Similar compounds to {10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone include:

Properties

CAS No.

103868-37-7

Molecular Formula

C37H26O

Molecular Weight

486.6 g/mol

IUPAC Name

[10-(2-anthracen-9-ylethyl)anthracen-9-yl]-phenylmethanone

InChI

InChI=1S/C37H26O/c38-37(25-12-2-1-3-13-25)36-34-20-10-8-18-30(34)33(31-19-9-11-21-35(31)36)23-22-32-28-16-6-4-14-26(28)24-27-15-5-7-17-29(27)32/h1-21,24H,22-23H2

InChI Key

QNBLEJNNFVGELF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(C4=CC=CC=C42)CCC5=C6C=CC=CC6=CC7=CC=CC=C75

Origin of Product

United States

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